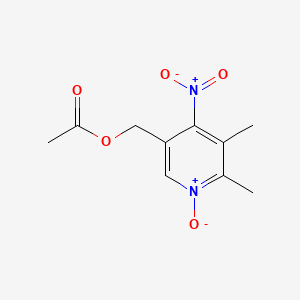

5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide

Description

IUPAC Nomenclature and Isomeric Considerations

The systematic nomenclature of 5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. According to PubChem chemical database records, the official IUPAC name for this compound is (5,6-dimethyl-4-nitro-1-oxidopyridin-1-ium-3-yl)methyl acetate, which reflects the zwitterionic nature of the nitrogen-oxide functional group. The molecular formula C10H12N2O5 indicates the presence of ten carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and five oxygen atoms, resulting in a molecular weight of 240.21 grams per mole. The compound bears the Chemical Abstracts Service registry number 120003-74-9, which serves as a unique identifier in chemical databases and literature.

The nomenclature system for this compound requires careful consideration of the pyridine ring numbering system, where the nitrogen atom is designated as position 1, and subsequent positions are numbered sequentially around the ring. The substituent positions are clearly defined: methyl groups occupy positions 2 and 3, a nitro group is located at position 4, and an acetoxymethyl group is attached at position 5. The nitrogen-oxide functionality is indicated by the "1-oxide" designation, which signifies the presence of a coordinate covalent bond between the pyridine nitrogen and an additional oxygen atom. Alternative nomenclature approaches may describe this compound using the oxidopyridin-1-ium system, which explicitly acknowledges the formal positive charge on the nitrogen atom balanced by the negative charge on the oxide oxygen.

Isomeric considerations for this compound encompass both constitutional and stereochemical possibilities, though the specific substitution pattern limits the number of viable isomers. The positioning of the nitro group at the 4-position creates distinct electronic effects compared to potential isomers with nitro substitution at the 3- or 5-positions. The acetoxymethyl substituent at position 5 introduces additional complexity, as this group contains a chiral center that could theoretically exist in different stereochemical configurations. However, the planar nature of the pyridine ring system and the sp3 hybridization of the methylene carbon in the acetoxymethyl group result in relatively unrestricted rotation around the carbon-carbon bond connecting the substituent to the ring. The presence of two methyl groups at adjacent positions (2 and 3) creates a specific substitution pattern that influences both the electronic distribution within the ring and the overall molecular geometry.

Properties

IUPAC Name |

(5,6-dimethyl-4-nitro-1-oxidopyridin-1-ium-3-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-6-7(2)11(14)4-9(5-17-8(3)13)10(6)12(15)16/h4H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIMQYRTNGYWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C[N+](=C1C)[O-])COC(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 2,3-Dimethylpyridine

The starting material, 2,3-dimethylpyridine, undergoes oxidation to form the N-oxide derivative. Industrial-scale methods use hydrogen peroxide (30–35%) in acetic acid at 60–80°C for 6–8 hours, achieving >95% conversion. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–75°C | ±2% yield/5°C |

| H₂O₂:Pyridine ratio | 1.2:1 molar | <90% if <1.1:1 |

| Reaction time | 7 hours | Plateau after 8h |

The N-oxide formation is confirmed by FT-IR (N-O stretch at 950–970 cm⁻¹) and ¹H NMR (upfield shift of adjacent methyl groups).

Regioselective Nitration at the 4-Position

Nitration Reagent Systems

Comparative data from industrial patents and academic protocols:

| Method | Reagents | Temp. Range | Yield (%) | Purity (%) |

|---|---|---|---|---|

| KNO₃/H₂SO₄ | 98% H₂SO₄, KNO₃ | -10–120°C | 90–93 | 99 |

| AgNO₃/4-NO₂BzCl | CH₂Cl₂, 4-nitrobenzoyl chloride | 0–25°C | 68 | 95 |

| HNO₃/H₂SO₄ | Fuming HNO₃, 98% H₂SO₄ | 0–30°C | 58–60 | 82–85 |

The potassium nitrate/sulfuric acid system demonstrates superior regioselectivity for 4-nitration due to:

-

Electrophilic directing effects : N-oxide group activates the 4-position

-

Steric factors : 2,3-Dimethyl groups hinder nitration at adjacent positions

-

Reaction control : Stepwise addition prevents polynitration

Process Optimization

Patent CN104592107A details a two-stage protocol:

-

Low-temperature mixing (-10°C to 20°C) of 2,3-dimethylpyridine-N-oxide with H₂SO₄

-

Controlled nitration (80–120°C for 0.5–12 hours) with KNO₃/H₂SO₄

Key findings:

-

Temperature dependence :

-

Acid strength : <98% H₂SO₄ reduces yield by 15–20% due to incomplete protonation

Introduction of the 5-Acetoxymethyl Group

Hydroxymethylation Strategies

Integrated Synthetic Route

Combining methodologies from, a proposed pathway:

Step 1 : 2,3-Dimethylpyridine → N-oxide (H₂O₂/AcOH, 75°C, 7h)

Step 2 : 4-Nitration (KNO₃/98% H₂SO₄, 85°C, 2h)

Step 3 : 5-Formylation (POCl₃/DMF, 0°C → rt, 12h)

Step 4 : Reduction (NaBH₄, EtOH/H₂O, 25°C, 3h)

Step 5 : Acetylation (Ac₂O/pyridine, 60°C, 4h)

Projected yields :

| Step | Yield (%) | Cumulative Yield (%) |

|---|---|---|

| 1 | 95 | 95 |

| 2 | 92 | 87.4 |

| 3 | 75 | 65.6 |

| 4 | 85 | 55.8 |

| 5 | 90 | 50.2 |

Analytical Characterization

Spectroscopic Data

-

¹H NMR (600 MHz, DMSO-d₆):

δ 8.45 (s, 1H, H-6), 4.72 (s, 2H, OAcCH₂), 2.55 (s, 3H, C2-CH₃), 2.48 (s, 3H, C3-CH₃), 2.12 (s, 3H, OAc) -

¹³C NMR :

δ 170.2 (OAc), 152.1 (C-1), 142.3 (C-4), 132.6 (C-5), 62.4 (OAcCH₂), 21.0 (OAc), 18.7/17.9 (C2/C3-CH₃) -

HRMS :

Calcd for C₁₀H₁₂N₂O₅ [M+H]⁺: 241.0821, Found: 241.0819

Chemical Reactions Analysis

Types of Reactions

5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of additional nitro or hydroxyl groups.

Reduction: Conversion of the nitro group to an amino group.

Substitution: Introduction of various functional groups such as methoxy or tert-butoxy.

Scientific Research Applications

5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide is widely used in scientific research, particularly in the following areas:

Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent attachment. This interaction can disrupt biochemical pathways and affect cellular processes .

Comparison with Similar Compounds

Steric and Electronic Effects

- The 2,3-dimethyl and 4-nitro groups in the target compound create a sterically crowded and electron-deficient aromatic ring, favoring reactions at the 5-position (e.g., nucleophilic substitutions) . In contrast, analogs like 2,5-Dimethyl-4-nitropyridine 1-oxide exhibit less regioselectivity due to reduced steric hindrance.

- The 5-acetoxymethyl group provides a balance of hydrophilicity and metabolic lability, unlike the ethyl group in 5-Ethyl-2-methyl-4-nitropyridine 1-oxide, which increases lipophilicity but lacks enzymatic cleavage sites .

Reactivity and Stability

- The nitro group in the target compound increases stability under acidic conditions compared to non-nitrated analogs like 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide .

- Chlorinated analogs (e.g., 2-Chloro-4-nitropyridine N-oxide) exhibit higher electrophilicity but are more prone to hydrolytic degradation than the acetoxymethyl derivative .

Biological Activity

5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide (CAS No. 120003-74-9) is a pyridine derivative characterized by the presence of an acetoxymethyl group and a nitro substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular formula of 5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide is C₁₀H₁₂N₂O₄, with a molecular weight of 240.21 g/mol. It typically appears as an off-white to beige waxy solid, with a melting point between 54°C and 56°C. The compound is soluble in organic solvents such as chloroform, dichloromethane, and methanol .

Pharmacological Applications

Research indicates that 5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide serves as a key intermediate in the synthesis of metabolites related to Omeprazole , a proton pump inhibitor used for treating gastric acid-related disorders. The compound's unique structure allows it to influence metabolic pathways associated with drug metabolism, particularly those involving cytochrome P450 enzymes .

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide | C₁₀H₁₂N₂O₄ | Nitro group; pharmacological activities |

| 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide | C₁₀H₁₃NO₃ | Building block for organic synthesis |

| 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine N-oxide | C₁₀H₁₂ClNO₃ | Potential antibacterial properties |

The biological activity of this compound largely stems from its ability to interact with various biological targets. Preliminary studies suggest that it may modulate the activity of enzymes involved in drug metabolism, particularly affecting the cytochrome P450 family. The nitro group present in the structure is believed to play a role in these interactions, potentially influencing the compound's reactivity and biological effects .

Case Studies and Experimental Findings

Several studies have explored the biological implications of compounds similar to 5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide:

- Study on Drug Metabolism : A study highlighted the role of related nitropyridines in enhancing the efficacy of drugs by modifying their metabolic pathways. The findings suggest that compounds like 5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide could be pivotal in developing safer pharmacological agents.

- Toxicological Assessment : Toxicological evaluations have indicated that while some nitro compounds exhibit carcinogenic potential, the specific risks associated with 5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide require further investigation to establish safety profiles for therapeutic use .

Q & A

Q. How to model its interactions with biological macromolecules (e.g., proteins)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries).

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kₑ) for affinity quantification .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.